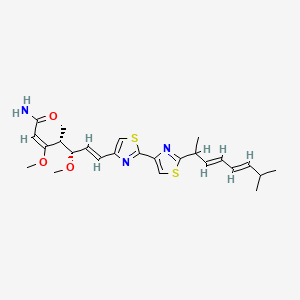

(+)-Myxothiazol

説明

Contextual Background of Natural Product Research from Myxobacteria

Myxobacteria, a group of Gram-negative bacteria known for their complex social behaviors and formation of multicellular fruiting bodies, have emerged as a prolific source of novel secondary metabolites. nih.govresearchgate.net These soil-dwelling microorganisms are recognized for their large genomes, a significant portion of which is dedicated to the biosynthesis of natural products. rsc.org This genetic predisposition allows myxobacteria to produce a diverse array of structurally unique compounds, including polyketides, non-ribosomal peptides, and hybrids thereof. researchgate.net

In the landscape of microbial natural products, myxobacteria are considered second only to actinomycetes and Bacillus in their capacity to generate novel chemical structures. frontiersin.org It is estimated that approximately 40% of metabolites derived from myxobacteria possess novel molecular frameworks, many of which are not glycosylated, a common feature in actinomycete-derived compounds. frontiersin.org The remarkable biological activities of these compounds, which span antimicrobial, antifungal, antiviral, and cytotoxic effects, have positioned myxobacteria as a key resource in the search for new therapeutic agents and biochemical tools. nih.govresearchgate.net This rich metabolic potential is thought to be an evolutionary advantage, enabling myxobacteria to thrive in competitive microbial environments. researchgate.net

Historical Overview of the Discovery and Isolation of (+)-Myxothiazol

This compound was first reported in 1980 as a new antibiotic isolated from the myxobacterium Myxococcus fulvus strain Mx f16. asm.orgresearchgate.net Initial studies highlighted its potent antifungal activity, inhibiting the growth of numerous yeasts and filamentous fungi at low concentrations, while being largely inactive against bacteria. asm.orgebi.ac.uk The producing organism, M. fulvus, is a member of the Myxococcaceae family. npatlas.org Subsequent research has led to the isolation of myxothiazol (B1677603) from other myxobacterial genera as well, including Stigmatella, Angiococcus, Cystobacter, and Corallococcus. nih.gov

The isolation process from M. fulvus cultures involves organic solvent extraction of the fermented broth, followed by purification techniques such as high-performance liquid chromatography (HPLC) to yield the pure compound. bioaustralis.com The discovery of myxothiazol was a significant finding, as it was soon identified as a powerful inhibitor of cellular respiration, a mode of action that distinguished it from many other antibiotics of its time. asm.orgresearchgate.net

Structural Features and Uniqueness of this compound as a Secondary Metabolite

The chemical structure of this compound was determined through extensive spectroscopic analysis, primarily using nuclear magnetic resonance (NMR) and mass spectrometry. researchgate.netnih.gov Its molecular formula is C₂₅H₃₃N₃O₃S₂. researchgate.netbioaustralis.com

Key structural features of this compound include:

A distinctive bis-thiazole (or 2,4'-bithiazole) core. ebi.ac.uknih.gov

A β-methoxyacrylate (MOA) pharmacophore attached to one of the thiazole (B1198619) rings. This functional group is crucial for its biological activity and is a common feature in other respiratory chain inhibitors like the strobilurins. jst.go.jpucl.ac.uk

Two side chains: a heptadienyl chain on one thiazole ring and a more complex dimethoxy-methyl-heptadienamide chain on the other. nih.govontosight.ai

The molecule possesses several stereocenters, contributing to its specific three-dimensional conformation which is critical for its interaction with its biological target. ebi.ac.uk The unique combination of the bis-thiazole system with the methoxyacrylate side chain makes myxothiazol a structurally novel and complex natural product. ontosight.airesearchgate.net

| Property | Data |

| Molecular Formula | C₂₅H₃₃N₃O₃S₂ |

| Molecular Weight | 487.68 g/mol |

| Producing Organism | Myxococcus fulvus, Stigmatella aurantiaca, and others |

| Core Structure | 2,4'-Bithiazole |

| Key Pharmacophore | β-methoxyacrylate |

Significance of this compound as a Biochemical Probe and Research Target

The primary significance of this compound in academic research stems from its potent and specific mechanism of action. It is a highly effective inhibitor of the mitochondrial respiratory chain, specifically targeting the cytochrome bc₁ complex , also known as Complex III. ebi.ac.ukontosight.aiwikipedia.org

Myxothiazol functions as a competitive inhibitor of ubiquinol (B23937) at the quinol oxidation (Qo) site of the bc₁ complex. ebi.ac.ukwikipedia.org It binds to cytochrome b, a key subunit of the complex, in a region near the outer mitochondrial membrane (the 'b-proximal' region). ebi.ac.uknih.gov This binding event physically blocks the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein (ISP), a critical step in the electron transport chain. ebi.ac.ukwikipedia.org By interrupting this electron flow, myxothiazol effectively halts mitochondrial respiration and, consequently, cellular energy production in the form of ATP. asm.orgcymitquimica.com

Structure

2D Structure

3D Structure

特性

分子式 |

C25H33N3O3S2 |

|---|---|

分子量 |

487.7 g/mol |

IUPAC名 |

(2E,4R,5S,6E)-3,5-dimethoxy-4-methyl-7-[2-[2-[(3E,5E)-7-methylocta-3,5-dien-2-yl]-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]hepta-2,6-dienamide |

InChI |

InChI=1S/C25H33N3O3S2/c1-16(2)9-7-8-10-17(3)24-28-20(15-33-24)25-27-19(14-32-25)11-12-21(30-5)18(4)22(31-6)13-23(26)29/h7-18,21H,1-6H3,(H2,26,29)/b9-7+,10-8+,12-11+,22-13+/t17?,18-,21+/m1/s1 |

InChIキー |

XKTFQMCPGMTBMD-YCSHSZEBSA-N |

SMILES |

CC(C)C=CC=CC(C)C1=NC(=CS1)C2=NC(=CS2)C=CC(C(C)C(=CC(=O)N)OC)OC |

異性体SMILES |

C[C@H]([C@H](/C=C/C1=CSC(=N1)C2=CSC(=N2)C(C)/C=C/C=C/C(C)C)OC)/C(=C\C(=O)N)/OC |

正規SMILES |

CC(C)C=CC=CC(C)C1=NC(=CS1)C2=NC(=CS2)C=CC(C(C)C(=CC(=O)N)OC)OC |

ピクトグラム |

Acute Toxic |

同義語 |

2,6-heptadienamide, 7-(2'-(1,6-dimethyl-2,4-heptadienyl)(2,4'-bithiazol)-4-yl)-3,5-dimethoxy-4-methyl- myxothiazol |

製品の起源 |

United States |

Biosynthetic Pathways and Genetic Basis of + Myxothiazol Production

Origin and Producing Organisms: Myxococcus and Stigmatella Genera

(+)-Myxothiazol is a secondary metabolite produced by certain species of myxobacteria, with prominent producers found within the genera Myxococcus and Stigmatella. nih.govresearchgate.net Myxothiazol (B1677603) A has been isolated from various strains of Stigmatella aurantiaca, as well as from species of Myxococcus, Angiococcus, and less commonly, Cystobacter and Corallococcus. nih.govresearchgate.net Notably, some strains of Myxococcus fulvus are capable of producing not only myxothiazol A but also its ester analog, myxothiazol Z. researchgate.netcapes.gov.br The production of this potent antifungal and antibacterial compound is a hallmark of these soil-dwelling microorganisms, which are known for their complex social behaviors and their capacity to synthesize a diverse array of bioactive natural products. nih.gov

Elucidation of the Myxothiazol Biosynthetic Gene Cluster (mta genes)

The genetic blueprint for myxothiazol biosynthesis is encoded within the mta gene cluster. First identified and sequenced from Stigmatella aurantiaca DW4/3-1, this cluster spans approximately 57-60 kilobase pairs of the bacterial chromosome. nih.govnih.gov The successful reconstitution and heterologous expression of the entire mta gene cluster from S. aurantiaca into Myxococcus xanthus confirmed its direct role in myxothiazol production, with the engineered strain producing comparable yields to the natural producer. nih.gov This demonstrated the functional completeness of the cloned gene cluster and the compatibility of the biosynthetic machinery with the heterologous host. nih.gov

Identification of Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) Modules

The biosynthesis of myxothiazol is a classic example of a hybrid PKS-NRPS pathway. nih.govresearchgate.net The mta gene cluster contains a series of genes encoding large, modular enzymes that work in a coordinated, assembly-line fashion. nih.govoup.com Analysis of the gene cluster revealed the presence of genes encoding both PKS and NRPS modules. Specifically, the genes mtaB, mtaE, and mtaF encode for polyketide synthases, while mtaC and mtaG encode for nonribosomal peptide synthetases. nih.govnih.gov A unique feature of this cluster is the mtaD gene, which encodes a hybrid protein containing both PKS and NRPS modules. nih.govnih.gov This intricate arrangement of PKS and NRPS modules dictates the sequential addition and modification of building blocks to form the complex myxothiazol scaffold. nih.gov

Characterization of Key Biosynthetic Enzymes and Domains

The mta gene cluster encodes a suite of enzymes with specific catalytic functions. The entire biosynthetic process is initiated and supported by the 4'-phosphopantetheinyl transferase MtaA, which activates the PKS and NRPS modules. nih.gov The formation of the characteristic bis-thiazole ring system is catalyzed by the enzymes encoded by mtaC and mtaD. researchgate.netnih.gov The PKS genes, mtaE and mtaF, contain modules with homology to methyltransferases, which are believed to be responsible for the formation of the methoxy- and β-methoxy-acrylate moieties. nih.gov The final step in the biosynthesis of myxothiazol A, the formation of the terminal amide, is governed by the NRPS encoded by mtaG. nih.gov This enzyme contains an unusual domain with homology to monooxygenases, which is proposed to be involved in the removal of the carbon backbone of an amino acid to generate the amide functionality. nih.gov

| Gene | Encoded Protein Type | Proposed Function in Myxothiazol Biosynthesis |

| mtaA | 4'-phosphopantetheinyl transferase | Activation of PKS and NRPS modules. nih.gov |

| mtaB | Polyketide Synthase (PKS) | Involved in the initial steps of polyketide chain synthesis. nih.govnih.gov |

| mtaC | Nonribosomal Peptide Synthetase (NRPS) | Formation of the bis-thiazole ring system. nih.govnih.gov |

| mtaD | Hybrid PKS-NRPS | Chain extension and bis-thiazole formation. nih.govnih.gov |

| mtaE | Polyketide Synthase (PKS) | Contains methyltransferase-like domains for methoxy (B1213986) group formation. nih.govnih.gov |

| mtaF | Polyketide Synthase (PKS) | Contains methyltransferase-like domains for β-methoxy-acrylate formation. nih.govnih.gov |

| mtaG | Nonribosomal Peptide Synthetase (NRPS) | Formation of the terminal amide. nih.govnih.gov |

Precursor Utilization and Incorporation Studies

The biosynthesis of myxothiazol relies on the availability of specific starter and extender units. Isotopic labeling studies have been instrumental in elucidating the origins of the carbon skeleton of myxothiazol. These studies have shown that the backbone is constructed from acetate, propionate, and the amino acid leucine (B10760876). researchgate.net The two methyl groups at positions C-23 and C-25 are derived from methionine. researchgate.net The bithiazole core originates from the amino acid cysteine. researchgate.net

Investigation of Unusual Starter Units (e.g., Isovaleryl-CoA)

A distinctive feature of myxothiazol biosynthesis is the utilization of an isovaleryl-CoA starter unit. nih.govresearchgate.net This branched-chain acyl-CoA is derived from the degradation of the amino acid leucine or through a novel biosynthetic pathway. nih.govresearchgate.net The incorporation of isovaleryl-CoA is a common theme in the biosynthesis of several myxobacterial secondary metabolites and is crucial for initiating the assembly of the myxothiazol molecule. researchgate.netasm.orguni-saarland.de

Proposed Biosynthetic Cascade and Post-Translational Modifications

The biosynthesis of this compound is a complex process orchestrated by a large, multifunctional enzyme system encoded by the mta gene cluster, originally identified in the myxobacterium Stigmatella aurantiaca DW4/3-1. researchgate.netnih.gov This machinery is a prime example of a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system, which functions like a molecular assembly line to construct the molecule from simple precursors. researchgate.netrsc.org The core biosynthetic genes, spanning approximately 60 kbp, are designated mtaB through mtaG. nih.govsecondarymetabolites.org

The proposed biosynthetic cascade commences with an isovalerate starter unit, which is derived from a novel biosynthetic route involving acetate, distinct from the typical degradation pathway of leucine. nih.gov The growing chain is then elongated through the sequential condensation of malonate, methylmalonate, and cysteine units. nih.gov The assembly is catalyzed by a series of PKS and NRPS modules encoded by the mta genes:

mtaB, mtaE, and mtaF encode PKS modules. nih.gov Notably, the MtaE and MtaF proteins contain domains with methyltransferase homology, which are believed to be responsible for the introduction of the characteristic methoxy groups of myxothiazol. researchgate.net

mtaC and mtaG encode NRPS modules. nih.gov MtaC is a pure NRPS, while MtaG is involved in the final steps of the synthesis. researchgate.netnih.gov

mtaD encodes a hybrid protein possessing both PKS and NRPS modules, facilitating the incorporation of both ketide and amino acid-derived moieties. nih.gov

A critical step for the functionality of the entire myxothiazol synthetase complex is a post-translational modification. oup.comwikipedia.orgthermofisher.com The gene mtaA, located within the cluster, encodes a 4'-phosphopantetheinyl transferase (PPTase). researchgate.netoup.com This enzyme catalyzes the transfer of a 4'-phosphopantetheinyl moiety from coenzyme A to the acyl carrier protein (ACP) domains of the PKS modules and the peptidyl carrier protein (PCP) domains of the NRPS modules. oup.comebi.ac.ukebi.ac.uk This modification converts the inactive apo-forms of these carrier proteins into their active holo-forms, a prerequisite for their ability to bind and transfer the biosynthetic intermediates along the enzymatic assembly line. oup.comresearchgate.net The formation of the terminal amide of myxothiazol is proposed to occur via an unprecedented mechanism involving a module within MtaG that shares homology with monooxygenases. researchgate.net

Heterologous Expression and Genetic Engineering for Biosynthetic Studies

Genetic manipulation of the natural producer, S. aurantiaca, is often challenging, which has spurred the development of heterologous expression systems to study and engineer myxothiazol biosynthesis. nih.gov These systems allow for the production of the compound in more genetically tractable host organisms. nih.gov

A significant hurdle in the heterologous expression of myxothiazol is the large size of its biosynthetic gene cluster (BGC), which is approximately 57 kbp. researchgate.netnih.gov To overcome this, researchers have employed advanced genetic engineering techniques. A successful strategy involved the following steps:

Gene Cluster Cloning : The myxothiazol BGC was initially located on two separate cosmids from a genomic library of S. aurantiaca. nih.gov

Reconstitution in E. coli : The Red/ET recombination technology was utilized in Escherichia coli to precisely "stitch" the two fragments together, reconstituting the complete 57-kbp gene cluster into a single construct. nih.govnih.gov This powerful technique allows for the manipulation and assembly of large DNA fragments. nih.gov

Transfer to a Heterologous Host : The fully reconstituted mta gene cluster was then transferred and integrated into the chromosome of a different myxobacterium, Myxococcus xanthus. researchgate.netnih.gov M. xanthus is the best-characterized myxobacterium and serves as an excellent host for expressing myxobacterial biosynthetic pathways. nih.govnih.gov

Successful Production : This approach led to the successful heterologous production of myxothiazol in M. xanthus at yields comparable to those of the native producer strain. researchgate.netnih.gov Other hosts, such as Pseudomonas putida, have also been successfully engineered for myxothiazol production after the introduction of a methylmalonyl-CoA biosynthetic pathway to ensure the availability of necessary precursors. researchgate.net

Heterologous expression and genetic engineering open avenues for combinatorial biosynthesis, where genes from different pathways are mixed to create novel chemical structures. nih.gov This has been demonstrated for myxothiazol, leading to the generation of new analogs.

A key example is the creation of Myxothiazol Z, the ester analog of Myxothiazol A. researchgate.net This was achieved by introducing genes from the melithiazol biosynthetic pathway into the myxothiazol production system:

The heterologous expression of melJ, a gene from the melithiazol cluster encoding a hydrolase, within the myxothiazol-producing strain of S. aurantiaca resulted in the hydrolysis of the terminal amide of Myxothiazol A. researchgate.net This created a new, previously unknown intermediate: myxothiazol acid. researchgate.net

The subsequent action of MelK, a methyltransferase also from the melithiazol pathway, can methylate this myxothiazol acid to form the final ester product, Myxothiazol Z. researchgate.net

This work exemplifies how targeted genetic engineering and the expression of enzymes from foreign pathways can be used to modify a natural product's structure, providing a platform to generate novel analogs with potentially altered biological activities. researchgate.net

Mentioned Compounds

Molecular Mechanism of Action: Inhibition of the Mitochondrial Cytochrome Bc₁ Complex

Specificity as an Electron Transport Chain Inhibitor

Target Identification: Mitochondrial Cytochrome bc₁ Complex (Complex III)

The primary molecular target of (+)-Myxothiazol is the mitochondrial cytochrome bc₁ complex (Complex III). wikipedia.orgontosight.ai This enzyme is a crucial component of the respiratory chain in mitochondria, responsible for catalyzing the transfer of electrons from ubiquinol (B23937) to cytochrome c. patsnap.comoup.com This process is coupled with the translocation of protons across the inner mitochondrial membrane, which generates the proton motive force necessary for ATP synthesis. oup.comnih.gov

By inhibiting Complex III, this compound effectively halts the electron flow from ubiquinol to cytochrome c, thereby disrupting the entire electron transport chain and cellular respiration. patsnap.comnih.gov This targeted inhibition ultimately leads to a deficiency in cellular energy production. cabidigitallibrary.org Evidence for this specific targeting comes from studies showing that mutations conferring resistance to myxothiazol (B1677603) in yeast map directly to the mitochondrial gene encoding for cytochrome b, a key subunit of the bc₁ complex. nih.gov

Localization of Action: The Ubiquinol Oxidation (Q₀) Site

Within the dimeric cytochrome bc₁ complex, there are two distinct ubiquinone-binding sites: the ubiquinol oxidation (Q₀ or Qₚ) site and the ubiquinone reduction (Qᵢ or Qₙ) site. pnas.orgmdpi.com this compound specifically binds to the Q₀ site, which is located near the outer side of the inner mitochondrial membrane, facing the intermembrane space. medchemexpress.compnas.orgoroboros.at

The Q₀ site is where ubiquinol (the reduced form of coenzyme Q) binds to be oxidized, releasing two electrons and two protons. The electrons then enter a bifurcated pathway. One electron is transferred to the high-potential chain, moving to the Rieske iron-sulfur protein (ISP) and then to cytochrome c₁. oup.compnas.org The other electron is transferred to the low-potential chain, moving through the two b-type hemes (bₗ and bₕ) of cytochrome b. oup.comnih.gov this compound's binding at the Q₀ site physically obstructs the oxidation of ubiquinol, effectively blocking the entry of electrons into both pathways of the Q-cycle. wikipedia.orgnih.gov This leads to the inhibition of the reduction of both cytochrome c₁ and the b-type cytochromes. nih.gov

Detailed Binding Interactions and Structural Determinants of Inhibition

Allosteric and Competitive Aspects of Q₀ Site Binding

This compound is classified as a competitive inhibitor with respect to ubiquinol. wikipedia.org This means it directly competes with the natural substrate, ubiquinol, for binding at the Q₀ site. The structural similarities between a portion of the this compound molecule and ubiquinone contribute to its ability to occupy this site. ucl.ac.uk

Conformational Changes Induced by this compound Binding within the Complex

The binding of this compound to the Q₀ site induces significant conformational changes within the cytochrome bc₁ complex. rcsb.org One of the most notable effects is on the Rieske iron-sulfur protein (ISP), which contains a mobile extrinsic domain that shuttles electrons to cytochrome c₁. oup.com Structural studies have revealed that the ISP can exist in different conformational states. The binding of this compound shifts the equilibrium of the ISP's position, favoring a "loose" or mobile state. pnas.org

Specifically, this compound binds in a region of the Q₀ pocket close to the heme bₗ of cytochrome b. wikipedia.orgpnas.org This binding displaces ubiquinol and alters the local protein environment. nih.gov This alteration is evidenced by a red-shift observed in the visible absorption spectrum of the reduced bₗ heme upon myxothiazol binding. wikipedia.org Furthermore, the binding of myxothiazol displaces the cd1 helix of the cytochrome b subunit, which in turn influences the conformational state of the ISP's extrinsic domain. rcsb.org

Distinction from Other Q₀ Site Inhibitors (e.g., Stigmatellin (B1206613), Strobilurins)

The Q₀ site is a target for a variety of inhibitors, which can be broadly classified based on their specific binding location and the conformational changes they induce. This compound is often grouped with the strobilurin class of inhibitors (like azoxystrobin (B1666510) and pyraclostrobin) due to similarities in their binding and resistance profiles. nih.govnih.gov These are sometimes referred to as methoxyacrylate (MOA) inhibitors. ucl.ac.uk

However, there are key distinctions between this compound and other Q₀ site inhibitors like stigmatellin. wikipedia.org

Binding Location: this compound binds in the "b-proximal" region of the Q₀ site, near heme bₗ. wikipedia.org In contrast, stigmatellin binds in a position that overlaps both the myxothiazol binding site and a region closer to the Rieske ISP. pnas.org

Interaction with Rieske ISP: A crucial difference is that stigmatellin forms a hydrogen bond with a histidine residue that ligands the [2Fe-2S] cluster of the Rieske ISP. wikipedia.org this compound does not form such a bond. wikipedia.org This direct interaction with the ISP means that stigmatellin's binding affinity is sensitive to the redox state of the ISP, whereas myxothiazol's is not. researchgate.net

Conformational Impact: The differing binding modes result in different conformational outcomes for the Rieske ISP. Stigmatellin "locks" the ISP in a fixed conformation, close to cytochrome b. rcsb.org Conversely, as mentioned, this compound and strobilurins induce a more mobile or unfixed state of the ISP. pnas.orgrcsb.org

These distinct molecular interactions at the Q₀ site explain the differences in their inhibitory profiles and the patterns of resistance mutations observed in cytochrome b. nih.govnih.gov

| Feature | This compound | Stigmatellin | Strobilurins |

| Binding Site | Q₀ site (b-proximal) | Q₀ site (overlapping) | Q₀ site (similar to Myxothiazol) |

| Key Interaction | Binds near heme bₗ | Forms H-bond with Rieske ISP | Binds near heme bₗ |

| ISP Conformation | Induces mobile/unfixed state | Induces fixed state | Induces mobile/unfixed state |

| Redox Sensitivity | Insensitive to ISP redox state | Sensitive to ISP redox state | Generally insensitive |

Impact on Electron Transfer and Proton Translocation

Blockage of Electron Transfer from Ubiquinol to Cytochrome b and the Rieske Iron-Sulfur Protein

The primary consequence of this compound binding to the Qₒ site is the complete inhibition of electron transfer from ubiquinol. wikipedia.orgosti.gov Specifically, it blocks the transfer of electrons to both the Rieske iron-sulfur protein (ISP) and cytochrome b. nih.govoroboros.at This blockage occurs because myxothiazol physically prevents ubiquinol from accessing its oxidation site within the cytochrome bc₁ complex. wikipedia.orgahajournals.org As a result, the reduction of both cytochrome c₁ and cytochrome b is inhibited. nih.gov In the presence of antimycin A, an inhibitor of the Qᵢ site, myxothiazol blocks the reduction of both cytochromes b and c₁. nih.gov However, unlike antimycin A, myxothiazol does not inhibit the oxidation of the b-type cytochromes by fumarate. nih.gov

The inhibition of electron flow through the cytochrome bc₁ complex by myxothiazol directly impacts the process of proton translocation. The movement of electrons from ubiquinol to cytochrome c is coupled to the pumping of protons from the mitochondrial matrix to the intermembrane space. drugbank.com By halting electron transfer, myxothiazol effectively uncouples this process, leading to a cessation of proton translocation by Complex III. pnas.orgnih.govembopress.org

Consequences for the Q-Cycle Mechanism

The Q-cycle is the established mechanism by which the cytochrome bc₁ complex couples electron transfer to proton translocation. mdpi.com This cycle involves two distinct binding sites for ubiquinone/ubiquinol: the Qₒ site on the positive (intermembrane space) side of the membrane and the Qᵢ site on the negative (matrix) side. mdpi.compnas.org At the Qₒ site, a molecule of ubiquinol is oxidized, releasing two protons into the intermembrane space and transferring its two electrons along separate pathways. One electron is transferred to the high-potential chain, consisting of the Rieske ISP and cytochrome c₁, while the second electron is transferred to the low-potential chain, involving hemes bL and bH. mdpi.com

This compound's inhibition of the Qₒ site directly disrupts the Q-cycle. nih.gov By preventing the initial oxidation of ubiquinol, it effectively halts the entire process. wikipedia.orgnih.gov This leads to an accumulation of reduced ubiquinol in the mitochondrial membrane and prevents the reduction of the subsequent electron carriers in the chain, namely the Rieske ISP and cytochrome c₁. nih.govoroboros.at The blockage of the Q-cycle by myxothiazol has been instrumental in studying the individual steps and intermediates of this crucial bioenergetic process. nih.govscispace.comscilit.com

Cellular and Biochemical Effects Downstream of Complex III Inhibition

Mechanisms of Reactive Oxygen Species (ROS) Generation

The inhibition of the cytochrome bc₁ complex by this compound has complex effects on the generation of reactive oxygen species (ROS). While the Qₒ site is a known source of superoxide (B77818) production, particularly when inhibited by antimycin A which stabilizes the ubisemiquinone (B1233062) intermediate, myxothiazol's mechanism of action leads to different outcomes. nih.govnih.govencyclopedia.pub

By blocking the entry of electrons from ubiquinol into Complex III, myxothiazol can, under certain conditions, decrease ROS production from this complex. ahajournals.orgbiologists.com This is because it prevents the formation of the ubisemiquinone radical, the intermediate responsible for donating an electron to molecular oxygen to form superoxide. ahajournals.orgnih.gov However, some studies have reported that myxothiazol can induce or enhance ROS production. ahajournals.orgnih.govphysiology.orgresearchgate.net This is thought to occur because the blockage of electron flow at Complex III leads to a buildup of reduced components upstream, such as in Complex I and Complex II, which can then leak electrons to oxygen, generating superoxide. physiology.orgresearchgate.net Therefore, the effect of myxothiazol on ROS generation is context-dependent, influenced by the specific metabolic state of the mitochondria and the availability of substrates for other respiratory complexes. ahajournals.orgresearchgate.net

| Experimental Condition | Effect of Myxothiazol on ROS | Putative Mechanism |

| Isolated mitochondria (normoxia) | Can induce H₂O₂ production. ahajournals.org | Increased reductive state upstream of Complex III (e.g., Complex I) leads to electron leakage. physiology.orgresearchgate.net |

| Hypoxia | Attenuates hypoxia-induced ROS increase. ahajournals.org | Prevents formation of ubisemiquinone at Complex III, a source of ROS during hypoxia. ahajournals.org |

| In the presence of Antimycin A | Blocks ROS production induced by Antimycin A. nih.govencyclopedia.pub | Prevents the formation of the ubisemiquinone radical stabilized by Antimycin A. nih.govencyclopedia.pub |

| Parameter | Effect of this compound | Reference |

| Oxygen Consumption | Inhibition | ebi.ac.uk |

| Mitochondrial Membrane Potential (ΔΨm) | Decrease/Collapse (often in conjunction with oligomycin) | aacrjournals.orgjci.orgresearchgate.net |

| Cellular ATP Levels | Decrease | nih.gov |

| Cellular Respiration | Modulation, shift towards glycolysis | frontiersin.org |

Chemical Synthesis and Derivatization Strategies

Total Synthesis of (+)-Myxothiazol

The total synthesis of this compound is a significant challenge that requires precise control over multiple stereocenters and the strategic assembly of its distinct molecular fragments.

The structure of myxothiazol (B1677603) lends itself to a convergent synthetic approach, where the molecule is mentally deconstructed into several key building blocks that are synthesized independently before being coupled together in the final stages. The most common retrosynthetic analysis identifies three primary fragments:

The β-methoxyacrylate "left-hand" side chain .

The central bis-thiazole heterocyclic core .

The conjugated E,E-heptadienyl "right-hand" side chain .

The key disconnections are typically made at the bonds connecting these fragments. A primary disconnection is often planned between the bis-thiazole unit and the β-methoxyacrylate side chain, frequently envisioned to be formed via an olefination reaction, such as a Wittig reaction. capes.gov.br Another critical disconnection separates the bis-thiazole core from the dienyl side chain. This convergent strategy allows for the flexible and efficient assembly of the final molecule and its analogues.

Establishing the correct absolute and relative stereochemistry of the multiple chiral centers in this compound is a central challenge in its synthesis. Chemists have employed a variety of powerful stereoselective methods to achieve this control.

Evans Asymmetric Aldol (B89426) Protocol: To install the stereocenters in the β-methoxyacrylate aldehyde fragment, the Evans asymmetric aldol reaction has been successfully utilized. rsc.org This method provides reliable control over the formation of new stereocenters during carbon-carbon bond formation.

Organocatalysis: A common strategy for the synthesis of related myxobacterial metabolites involves an asymmetric organocatalytic transfer hydrogenation as a key step to set a crucial stereocenter. researchgate.net

Chemoenzymatic Methods: The use of enzymes, such as lipases, offers a powerful approach for resolving racemic mixtures to yield enantiomerically pure building blocks. clockss.org For instance, enantioselective hydrolysis of racemic acetates using a lipase (B570770) can provide optically active alcohols, which are versatile synthons for constructing chiral fragments of the natural product. jst.go.jp

These advanced methodologies have been instrumental in producing the chiral fragments of this compound with high optical purity, a prerequisite for a successful total synthesis. clockss.org

While not a macrocycle, the assembly of this compound relies on the efficient and stereoselective coupling of its major fragments. The primary challenge lies in forming the carbon-carbon double bonds that link the components, particularly the bond connecting the β-methoxyacrylate portion to the bis-thiazole core, with high E-selectivity.

Several coupling reactions have been successfully applied:

Wittig Reaction: A widely used method involves an E-selective Wittig reaction between a phosphonium (B103445) ylide derived from the bis-thiazole fragment and the aldehyde representing the β-methoxyacrylate side chain. capes.gov.brrsc.org This reaction is crucial for assembling the main carbon skeleton of the molecule.

Modified Julia Olefination: An alternative powerful method for constructing the key olefinic linkage is the modified Julia olefination. This reaction has been employed in the synthesis of both this compound A and its ester analogue, this compound Z, by coupling a sulfone derivative of the bis-thiazole dienyl fragment with an aldehyde or ester corresponding to the left-hand side of the molecule. researchgate.net

Palladium-Catalyzed Cross-Coupling: Modern cross-coupling reactions, such as the Stille coupling, have also been featured in synthetic strategies towards related thiazole-containing natural products, demonstrating their utility in forming key C-C bonds within these complex structures. researchgate.net

The choice of coupling reagent and reaction conditions is critical to minimize side reactions and ensure the desired stereochemical outcome, especially given the sensitive nature of the conjugated polyene systems present in the molecule. sigmaaldrich.com

Structure Activity Relationships Sar and Pharmacophore Mapping

Elucidation of Key Structural Elements for Cytochrome bc₁ Complex Inhibition

The molecular architecture of (+)-myxothiazol is characterized by three principal domains: a β-methoxyacrylate (MOA) moiety, a central bis-thiazole system, and a flexible side chain. mdpi.comresearchgate.netnih.gov Each of these components plays a critical role in the molecule's interaction with the Q₀ site of the cytochrome bc₁ complex, the enzyme's ubiquinol (B23937) oxidation site. oup.commdpi.com

Role of the β-Methoxyacrylate Moiety

The β-methoxyacrylate (MOA) group is a crucial pharmacophore for the inhibitory activity of myxothiazol (B1677603) and related compounds. researchgate.netnih.gov This functional group is essential for binding to the Q₀ site and blocking the electron transfer from ubiquinol to cytochrome c. clockss.org The MOA moiety of myxothiazol binds in the 'proximal' domain of the Q₀ site, which is located near the bL heme. oup.com This binding prevents the reduction and oxidation of ubiquinol at the iron-sulfur protein. researchgate.net The ester or amide functionality at the terminus of the MOA moiety also influences activity, with different analogs showing varying potencies. researchgate.net For instance, myxothiazol A possesses a terminal amide, while myxothiazol Z has a methyl ester. researchgate.net

Importance of the Bis-thiazole System

The central bis-thiazole ring system is another defining feature of myxothiazol's structure and is integral to its inhibitory function. mdpi.comresearchgate.netnih.gov This rigid, aromatic system correctly orients the β-methoxyacrylate pharmacophore and the side chain for optimal interaction within the Q₀ binding pocket. oup.com The 2,4'-linkage of the two thiazole (B1198619) rings is a common feature among highly active natural products like myxothiazol. nih.gov Modifications to this core structure generally lead to a significant decrease in inhibitory potency, highlighting its importance in maintaining the correct conformation for binding.

Correlation of Structural Modifications with Molecular and Cellular Activities

Systematic modifications of the myxothiazol scaffold have provided valuable quantitative data on its interaction with the cytochrome bc₁ complex and its resulting cellular effects.

Quantitative Analysis of Inhibitory Potency against Complex III

Quantitative structure-activity relationship (QSAR) studies have been instrumental in correlating specific structural features with the inhibitory potency (IC₅₀) against complex III. These studies have revealed that even minor changes to the myxothiazol structure can have a profound impact on its activity. For instance, mutations in the cytochrome b protein, a key component of complex III, can confer resistance to myxothiazol. The substitution of phenylalanine at position 129 with leucine (B10760876) (F129L) in yeast cytochrome b results in a 400-fold increase in the IC₅₀ for myxothiazol, indicating a significant loss of potency. oup.comnih.gov Similarly, changing glycine (B1666218) at position 158 to amino acids with larger side chains, such as aspartate, markedly decreases complex III activity and confers myxothiazol resistance. nih.gov

The table below summarizes the impact of specific mutations on the inhibitory activity of myxothiazol.

| Organism | Mutation in Cytochrome b | Fold Increase in IC₅₀ for Myxothiazol | Effect on Complex III Activity |

| Saccharomyces cerevisiae (Yeast) | F129L | 400 | Little effect on enzyme level and activity |

| Rhodobacter capsulatus | G158D | Resistance observed | Marked decrease in activity |

| Rhodobacter capsulatus | G158A / G158S | Resistance observed | Lowered activity |

Impact on Specific Binding Interactions at the Q₀ Site

Myxothiazol binds to the proximal niche of the Q₀ site, close to the bL heme, thereby blocking the electron transfer pathway. oup.comacs.orgnih.gov This binding prevents the interaction of ubiquinol with the Rieske iron-sulfur protein. scbt.com Structural studies of the myxothiazol-bound cytochrome bc₁ complex reveal key interactions. oup.com The methoxyacrylate headgroup is positioned deep within the pocket, while the bis-thiazole core and the flexible tail occupy the remainder of the binding site. oup.com

Influence on Downstream Cellular Responses in Experimental Models

The primary action of this compound as a potent and specific inhibitor of the mitochondrial respiratory chain's Complex III initiates a cascade of downstream cellular events. By binding to the Qₒ site of cytochrome b, myxothiazol blocks electron transfer from ubiquinol to the Rieske iron-sulfur protein, leading to significant alterations in cellular redox status, signaling pathways, gene expression, and cell fate decisions. wikipedia.orgnih.gov These downstream consequences have been investigated in various experimental models, revealing a complex and context-dependent cellular response.

Modulation of Reactive Oxygen Species (ROS) Production

The impact of this compound on the generation of reactive oxygen species (ROS) is multifaceted and depends significantly on the experimental conditions and cell type. In isolated rat hepatocytes and liver mitochondria, treatment with myxothiazol alone at concentrations that inhibit respiration leads to a dramatic increase in the steady-state levels of ROS. nih.gov This stimulation of ROS is mitochondrial in origin and suggests that flavin-containing enzymes or iron-sulfur centers within the electron transport chain, in addition to the bc₁ complex, are potential sites of superoxide (B77818) generation. nih.gov Similarly, in rat heart and brain mitochondria, myxothiazol was found to stimulate the production of hydrogen peroxide (H₂O₂) when mitochondria were oxidizing various substrates. researchgate.net

Conversely, under hypoxic conditions in pulmonary artery smooth muscle cells (PASMCs), myxothiazol attenuates the hypoxia-induced increase in oxidant stress. ahajournals.org It prevents the decrease in the ratio of reduced to oxidized glutathione (B108866) (GSH/GSSG) that is typically seen during hypoxia, indicating that electron transport into Complex III is required for this specific oxidant stress response. ahajournals.org This suggests that myxothiazol's effect on ROS is highly dependent on the cellular oxygen tension and the specific source of ROS being measured. Studies have shown that while inhibitors like Antimycin A, which act at the Qᵢ site of Complex III, consistently promote ROS production, Qₒ site inhibitors like myxothiazol can have more variable effects, sometimes increasing ROS and at other times preventing its formation. tandfonline.comnih.gov

Regulation of Hypoxia-Inducible Factor (HIF-1α)

Myxothiazol significantly influences the stability of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of the cellular response to low oxygen. In various cell lines, including 143B human osteosarcoma cells, myxothiazol prevents the accumulation of HIF-1α protein under hypoxic conditions (1% oxygen). nih.govresearchgate.net This effect is attributed to the inhibition of mitochondrial oxygen consumption, which paradoxically increases the availability of intracellular oxygen for the prolyl hydroxylase enzymes that mark HIF-1α for degradation. nih.govresearchgate.net The inhibitory effect of myxothiazol on hypoxia-dependent HIF-1α stabilization is not reversed by antioxidants, suggesting the mechanism is independent of mitochondrial ROS production. mdpi.com

However, in non-hypoxic contexts, the role of myxothiazol can be different. In vascular smooth muscle cells (VSMCs) stimulated with Angiotensin II (Ang II), a treatment known to induce HIF-1α under normoxic conditions, myxothiazol inhibits HIF-1α accumulation. molbiolcell.org In this model, Ang II-induced HIF-1α stabilization is dependent on mitochondrial ROS. Myxothiazol, by inhibiting mtROS generation, reverses this effect and significantly decreases the half-life of the HIF-1α protein. molbiolcell.org

Impact on Cellular Signaling Cascades

The effects of myxothiazol extend to critical intracellular signaling pathways, notably NF-κB and calcium signaling. In experimental models using human neutrophils, myxothiazol treatment leads to increased intracellular ROS levels, including H₂O₂. physiology.orgnih.gov This increase in H₂O₂ subsequently reduces the lipopolysaccharide (LPS)-induced degradation of IκB-α, leading to diminished nuclear accumulation of NF-κB and a reduction in proinflammatory cytokine production. physiology.orgnih.gov This demonstrates that myxothiazol-induced mitochondrial ROS can modulate inflammatory signaling pathways.

Myxothiazol also impacts calcium homeostasis. In pulmonary artery smooth muscle cells, myxothiazol was found to attenuate hypoxia-induced increases in cytosolic calcium ([Ca²⁺]i). ahajournals.org This effect is linked to its ability to inhibit the hypoxia-induced ROS signal, which acts as a trigger for the calcium response. ahajournals.org In guinea pig cardiac myocytes, myxothiazol mimicked the effects of hypoxia by increasing the sensitivity of the L-type Ca²⁺ channel to β-adrenergic stimulation, an effect attributed to a decrease in cellular H₂O₂ levels. ahajournals.org

Alterations in Gene Expression Profiles

Inhibition of the respiratory chain by myxothiazol triggers significant changes in global gene expression. In the yeast Saccharomyces cerevisiae, treatment with myxothiazol induces a gene expression pattern characteristic of an environmental stress response. nih.gov This response was largely mediated through the transcription factors Msn2/4. The study suggested that the accumulation of NADH resulting from the respiratory chain inhibition could be part of the signaling pathway from the mitochondria to these nuclear transcription factors. nih.gov In human monocytes, myxothiazol was shown to mimic the effects of hypoxia by inducing the expression of hypoxic transcripts, suggesting it can activate specific hypoxia signaling pathways in a cell-type-specific manner. nih.gov

Effects on Cell Cycle and Apoptosis

The influence of this compound on cell cycle progression and apoptosis is complex and often dependent on the cellular context and the duration of treatment. In a human lymphoblastic T-cell line (Jurkat), myxothiazol was shown to reversibly block the cell cycle in the late G1/S phase. nih.gov In HeLa cells, myxothiazol alone did not induce significant apoptosis but could enhance cell death when combined with an uncoupler like FCCP, likely due to excessive ROS production. frontierspartnerships.org In contrast, sustained inhibition of Complex III by myxothiazol in human carcinoma cell lines was reported to induce apoptotic cell death through a p53-mediated pathway. researchgate.netresearchgate.net This suggests that while transient inhibition may be tolerated, prolonged mitochondrial dysfunction can trigger programmed cell death.

Research Findings on this compound's Downstream Cellular Effects

| Experimental Model | Downstream Cellular Response | Key Finding | Reference(s) |

| Rat Hepatocytes & Mitochondria | ROS Production | Dramatically increased the steady-state levels of ROS. | nih.gov |

| Pulmonary Artery Smooth Muscle Cells (PASMCs) | ROS & Calcium Signaling | Attenuated hypoxia-induced increases in oxidant stress and cytosolic Ca²⁺. | ahajournals.org |

| Human Osteosarcoma Cells (143B) | HIF-1α Stabilization | Prevented HIF-1α protein accumulation under hypoxic conditions. | nih.govresearchgate.net |

| Vascular Smooth Muscle Cells (VSMCs) | HIF-1α Stabilization | Inhibited Angiotensin II-induced HIF-1α accumulation by blocking mtROS. | molbiolcell.org |

| Human Neutrophils | NF-κB Signaling | Increased H₂O₂ and reduced LPS-induced nuclear accumulation of NF-κB. | physiology.orgnih.gov |

| Saccharomyces cerevisiae (Yeast) | Gene Expression | Induced an environmental stress response gene expression pattern via Msn2/4. | nih.gov |

| Human T-cell Line (Jurkat) | Cell Cycle | Caused a reversible block in the late G1/S phase of the cell cycle. | nih.gov |

| Human Carcinoma Cells (RKO, HCT116) | Apoptosis | Sustained treatment induced p53-mediated apoptosis. | researchgate.netresearchgate.net |

Applications of + Myxothiazol As a Research Tool in Biological Systems

Investigating Mitochondrial Physiology and Dysfunction

(+)-Myxothiazol's ability to disrupt mitochondrial function has made it a cornerstone for studies on mitochondrial physiology and the pathological consequences of its dysfunction.

Probing Electron Transport Chain Function in Isolated Mitochondria and Cells

This compound specifically inhibits Complex III (cytochrome bc1 complex) of the electron transport chain. medchemexpress.comnih.gov It binds to the ubiquinol (B23937) oxidation (Qo) site of Complex III, thereby blocking the transfer of electrons from ubiquinol to cytochrome b. medchemexpress.comnih.govebi.ac.uk This targeted inhibition allows researchers to dissect the intricate workings of the electron transport chain.

Studies using isolated beef heart mitochondria and submitochondrial particles have demonstrated that this compound effectively inhibits oxygen consumption and NADH oxidation. nih.gov The inhibitory effect is highly specific, with a stoichiometry of approximately 0.58 moles of myxothiazol (B1677603) per mole of cytochrome b required for 50% inhibition of oxygen consumption. nih.gov Spectroscopic analyses have revealed that myxothiazol induces a unique spectral shift in cytochrome b, distinct from that caused by another well-known Complex III inhibitor, antimycin A, indicating different binding sites and mechanisms of action. nih.gov

In cellular models, this compound has been instrumental in creating models of mitochondrial dysfunction. For instance, in mouse models, administration of myxothiazol induces a reversible inhibition of Complex III activity in the liver, providing a valuable tool for studying the consequences of impaired respiratory chain function and for exploring potential therapeutic interventions for mitochondrial diseases. nih.govosti.gov

Studies on Redox Homeostasis and Oxidative Stress Mechanisms

The electron transport chain is a major source of reactive oxygen species (ROS), and inhibitors like this compound are critical for understanding the mechanisms of ROS production. mdpi.comiiarjournals.org By blocking the Qo site of Complex III, myxothiazol can paradoxically increase the production of ROS from sites upstream of the blockage, such as Complex I and Complex II. nih.govresearchgate.net This effect is attributed to the buildup of reduced components in the electron transport chain, which can then react with molecular oxygen to form superoxide (B77818) radicals. nih.gov

The use of this compound has been pivotal in demonstrating the role of mitochondria in cellular redox signaling. For example, in studies of high salt-induced stress in kidney cells, myxothiazol was used to show that mitochondria are a significant source of the ROS that activate the transcription factor TonEBP/OREBP. physiology.org Similarly, in neutrophils, myxothiazol-induced ROS production has been shown to modulate inflammatory responses. nih.gov

The interplay between different Complex III inhibitors has further refined our understanding of ROS generation. While antimycin A, which binds to the Qi site, is a potent inducer of ROS, myxothiazol can modulate this effect, highlighting the complex regulation of ROS production within Complex III. researchgate.netmdpi.com

Analysis of Cell Cycle Regulation and Cellular Proliferation in Model Systems

Mitochondrial function is intrinsically linked to cell proliferation and the regulation of the cell cycle. This compound has been employed to explore these connections.

Use in Elucidating G1/S Phase Arrest Mechanisms

Research has shown that this compound can reversibly block the cell cycle at the late G1/S phase transition in human lymphoblastic T-cell lines. ebi.ac.uk This phase is a critical checkpoint where the cell commits to DNA replication and division. wikipedia.org The ability of myxothiazol to halt the cell cycle at this specific point suggests a crucial role for mitochondrial respiration in providing the necessary energy and metabolic precursors for S phase entry. nih.gov

The G1/S transition is controlled by a complex network of cyclins and cyclin-dependent kinases (CDKs). creative-diagnostics.com The arrest induced by myxothiazol provides a model system to investigate how mitochondrial dysfunction impacts these regulatory pathways. For example, it allows for the study of how energy stress, mimicked by myxothiazol treatment, can lead to the activation of checkpoint proteins that prevent cell cycle progression. wikipedia.org

Exploring Links between Mitochondrial Metabolism and Cell Growth Control

The proliferation of cells requires not only energy in the form of ATP but also the synthesis of macromolecules such as nucleotides, lipids, and proteins, many of which depend on mitochondrial metabolism. jci.org By inhibiting mitochondrial function with this compound, researchers can investigate how disruptions in these metabolic pathways affect cell growth and division.

Studies in adult cardiomyocytes have shown that diminished mitochondrial electron transport chain function, which can be mimicked by myxothiazol, can surprisingly lead to a re-entry into the cell cycle. jci.org This suggests that beyond ATP production, mitochondria play a critical role in cell fate decisions and that a shift towards glycolytic metabolism can influence cell proliferation. jci.org The use of myxothiazol in such studies helps to unravel the complex signaling pathways that connect mitochondrial metabolic status to the machinery of cell cycle control.

Enzymatic and Protein Interaction Studies

The specific binding of this compound to the Qo site of cytochrome b within the Complex III has made it a valuable tool for studying the structure and function of this enzyme complex. mdpi.com

Structural and kinetic studies have utilized myxothiazol to probe the interactions between different subunits of Complex III. For instance, the binding of myxothiazol has been shown to affect the redox potential of the iron-sulfur protein (ISP), a key component of Complex III. nsc.ru This suggests that myxothiazol binding induces conformational changes that alter the interaction between the ISP and ubiquinone. nsc.ru

Application in High-Throughput Screening for Mitochondrial Modulators

High-throughput screening (HTS) enables the rapid testing of large chemical libraries to identify compounds that modulate biological pathways. sbdrugdiscovery.com this compound is an invaluable tool in HTS assays designed to find new mitochondrial modulators or to flag compounds with potential mitochondrial toxicity. sbdrugdiscovery.combiorxiv.org

As a well-characterized Complex III inhibitor, this compound is often used as a positive control in these screens. biorxiv.orgoup.com By inducing a known mitochondrial dysfunction, it provides a benchmark against which to compare the effects of test compounds. For instance, in assays measuring cellular respiration or mitochondrial membrane potential, treatment with myxothiazol produces a predictable inhibitory signal. oup.com

One innovative HTS method uses cells engineered to express a FRET-based lactate (B86563) sensor. biorxiv.org Mitochondrial dysfunction forces cells to rely on glycolysis for energy, leading to lactate accumulation. In this system, this compound is used to validate the assay's sensitivity in detecting metabolic shifts caused by mitochondrial inhibition. biorxiv.org The suitability of such assays for HTS is often evaluated using statistical parameters like the Z'-factor, and myxothiazol helps establish the robustness of the screening platform. biorxiv.org The development of such HTS assays is crucial for early-stage drug discovery, helping to identify and eliminate compounds with off-target mitochondrial toxicity that could lead to later-stage drug attrition. oup.comcaymanchem.com

Table 1: Use of this compound in Mitochondrial Screening Assays

| Assay Type | Cell Line/System | Measured Parameter | Role of this compound | Research Finding | Citation |

| Metabolic Toxicity Assay | MDA-MB-231 cells with Laconic sensor | Cytosolic Lactate Accumulation | Positive control for mitochondrial inhibition | Demonstrated high sensitivity in detecting metabolic toxicity induced by mitochondrial inhibitors. | biorxiv.org |

| Mitochondrial Function Screen | HL-60 cells | Mitochondrial Membrane Potential (MMP), Cell Viability | Reference Complex III inhibitor | Depolarized MMP at concentrations that did not immediately trigger cytotoxicity, highlighting a window for detecting mitochondrial dysfunction before cell death. | oup.com |

| Mitochondrial Fragmentation Screen | OPA1 Patient Fibroblasts | Mitochondrial Morphology | Inducer of mitochondrial dysfunction (fragmentation) | HTS can identify genetic modifiers that suppress mitochondrial fragmentation caused by underlying genetic defects, demonstrating the complexity of mitochondrial diseases. | pasteur.frembopress.org |

Tool for Structural Biology Studies of the Cytochrome bc₁ Complex

The precise binding of this compound to the cytochrome bc₁ complex has made it an indispensable tool for elucidating the three-dimensional structure and function of this crucial enzyme. mdpi.comnih.gov X-ray crystallography studies of the bovine mitochondrial bc₁ complex have successfully determined the inhibitor's binding site. nih.gov

This compound binds within the Qo pocket on the cytochrome b subunit, near the heme bL group. ebi.ac.ukmdpi.com Its binding blocks the entry and oxidation of the natural substrate, ubiquinol, thereby halting electron flow to the Rieske iron-sulfur protein (ISP). ebi.ac.uk Unlike some other Qo site inhibitors, such as stigmatellin (B1206613), myxothiazol does not form a hydrogen bond with the Rieske ISP. ebi.ac.uk This distinction has been critical for mapping the different sub-domains and conformational states of the Qo pocket. mdpi.com

The structural information gained from myxothiazol-bound bc₁ complexes has been fundamental to understanding the Q-cycle mechanism, which describes how electron transfer is coupled to proton translocation across the inner mitochondrial membrane. mdpi.com By "freezing" the complex in a specific inhibited state, researchers can visualize the precise interactions between the inhibitor and the amino acid residues of the binding pocket, providing insights that are crucial for the rational design of new antibiotics and fungicides that target this complex. mdpi.commdpi.com

Table 2: Key Findings from Structural Studies of the Myxothiazol-Cytochrome bc₁ Complex

| Organism/Source | Technique | Resolution | Key Finding | Implication | Citation |

| Bovine Heart Mitochondria | X-ray Crystallography | 2.9 Å | Identified the binding site of myxothiazol within a cavity formed by the dimeric arrangement of the bc₁ complex. | Revealed how inhibitors can access the binding pocket from the membrane and provided a detailed map of the Qo site. | nih.gov |

| Bovine Mitochondria | X-ray Crystallography | - | Showed that myxothiazol binds in the 'b-proximal' region of the Qo site and does not form a hydrogen bond with the Rieske ISP. | Helped classify different types of Qo inhibitors and understand the flexibility and multiple binding modes within the active site. | ebi.ac.uk |

| General (Review) | Structural Studies | - | The binding of myxothiazol induces conformational changes in the extrinsic domain of the Rieske ISP. | Demonstrated that inhibitor binding can allosterically affect distant parts of the complex, which is crucial for its overall function. | mdpi.com |

Development of In Vivo Research Models for Mitochondrial Disease Mimicry

The study of mitochondrial diseases in humans is challenging. The ability of this compound to induce specific and reversible Complex III deficiency provides a powerful method for creating in vivo models that mimic these pathological states for basic research. osti.govnih.gov

Creation of Chemically Induced Mitochondrial Dysfunction Models (e.g., in animal models for basic research)

Researchers have successfully developed a mouse model of mitochondrial disease by administering this compound. osti.govnih.govmedchemexpress.com In these studies, intraperitoneal injection of myxothiazol into C57Bl/J6 mice leads to a significant and reversible decrease in Complex III activity in the liver. osti.govnih.gov

This chemically induced model has several advantages. It allows for the study of acute mitochondrial dysfunction in a wild-type genetic background, isolating the effects of Complex III inhibition from other confounding factors. The inhibition is also reversible; for example, a study showed that Complex III activity in the mouse liver dropped to 50% of control levels two hours after injection but recovered over time. osti.govnih.gov This reversibility allows researchers to study both the immediate impact of mitochondrial dysfunction and the subsequent recovery processes. The model has been established to be reproducible without causing significant liver toxicity or lethality at the doses used, making it suitable for studying mitochondrial hepatopathies. osti.govnih.gov

Similar approaches have been used in other model organisms, such as zebrafish (Danio rerio), to study the developmental and cardiovascular effects of Complex III inhibition. nih.gov In zebrafish embryos, myxothiazol exposure was found to be highly toxic, leading to a direct transition from a normal to a lethal phenotype, highlighting the critical importance of Complex III function during early development. nih.gov

Utility in Mechanistic Studies of Mitochondrial Pathologies

The in vivo and in vitro models created using this compound are instrumental in dissecting the molecular mechanisms underlying mitochondrial pathologies. By inhibiting a specific point in the electron transport chain, researchers can investigate the downstream consequences, such as the production of reactive oxygen species (ROS), alterations in cellular signaling, and the activation of stress responses. researchgate.netnih.gov

For example, myxothiazol is used to study the sources of mitochondrial ROS. It inhibits the Qo site, which prevents the formation of the unstable semiquinone radical that is a major source of superoxide. researchgate.net Studies using isolated mitochondria have shown that myxothiazol can either increase or decrease ROS production depending on the specific experimental conditions and the substrate being used, helping to pinpoint the exact sites of ROS generation within the respiratory chain. researchgate.netresearchgate.netmdpi.com

Furthermore, myxothiazol-induced models have been used to investigate cellular oxygen-sensing pathways. Some studies suggest that ROS generated from Complex III are necessary for stabilizing Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key regulator of the cellular response to low oxygen. nih.gov By using myxothiazol to block this specific site of ROS production, researchers can test this hypothesis. nih.gov In monocytes, myxothiazol was shown to mimic a hypoxic state even under normal oxygen conditions, suggesting a role for mitochondrial respiratory inhibition in activating hypoxia signaling pathways independent of HIF-1α stabilization in certain cell types. nih.gov These mechanistic studies are vital for understanding how mitochondrial dysfunction contributes to a wide range of diseases.

Future Research Trajectories for + Myxothiazol

Advanced Biosynthetic Engineering for Targeted Metabolite Production

The biosynthesis of (+)-myxothiazol is a complex process catalyzed by a hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) assembly line encoded by the mta gene cluster. nih.gov Future research will focus on harnessing and manipulating this biosynthetic machinery for several key objectives:

Heterologous Expression and Yield Optimization: While the successful heterologous expression of the entire 57-kbp myxothiazol (B1677603) biosynthetic gene cluster in Myxococcus xanthus has been achieved, yielding production levels comparable to the native producer, further optimization is a key goal. nih.govnih.gov Future efforts will likely involve the transfer and expression of the gene cluster in more genetically tractable and industrially relevant hosts. This could involve inserting the gene cluster into the genome of organisms like Pseudomonas putida, a strategy that has already been explored. researchgate.net Additionally, the insertion of a methylmalonyl-CoA biosynthetic gene cluster could be crucial to ensure the availability of necessary precursors for efficient production. researchgate.net

Precursor-Directed Biosynthesis and Mutasynthesis: These techniques offer a powerful strategy for generating novel myxothiazol analogs. By feeding the producing organism with synthetic precursors that can be incorporated by the biosynthetic enzymes, new derivatives with potentially altered biological activities can be created. This approach has been successfully applied to other complex natural products like myxopyronin. uni-saarland.de

Domain Swapping and Module Engineering: The modular nature of PKS/NRPS systems presents an opportunity for rational engineering. Researchers can swap domains or entire modules between different biosynthetic pathways to create hybrid assembly lines. For instance, the oxidase domain from the myxothiazol biosynthesis pathway (MtaD) has been transplanted into the pyochelin biosynthesis pathway, demonstrating the potential for such engineering. nih.gov This could lead to the production of myxothiazol-related compounds with novel side chains or modified core structures.

Metabolic Pathway Refactoring: A deeper understanding of the regulatory networks governing myxothiazol production in its native host can inform strategies to upregulate its biosynthesis. This involves identifying and engineering transcriptional regulators and optimizing the metabolic flux towards the desired product.

High-Resolution Structural and Spectroscopic Characterization of Complex III-Myxothiazol Interactions

Myxothiazol inhibits Complex III by binding to the Qo site, close to the bL heme, thereby blocking electron transfer from ubiquinol (B23937) to the Rieske iron-sulfur protein (ISP). oroboros.atannualreviews.org While the general binding mode is understood, future research will aim for a more detailed picture of this interaction.

Cryo-Electron Microscopy (Cryo-EM): Recent advances in cryo-EM have enabled the determination of high-resolution structures of mitochondrial respiratory supercomplexes. pnas.orgappmicro.orgbiorxiv.org Future studies will undoubtedly leverage this technology to visualize the Complex III-myxothiazol complex at near-atomic resolution. This will provide unprecedented insights into the precise conformational changes induced by myxothiazol binding and how these changes allosterically affect the entire supercomplex.

Time-Resolved Spectroscopy: Techniques like time-resolved resonance Raman and transient absorption spectroscopy can be employed to study the dynamics of electron transfer within Complex III upon myxothiazol binding. This will help to elucidate the sequence of events that lead to the inhibition of the complex and provide a more dynamic view of the inhibitor's mechanism of action. While some resonance Raman studies have been conducted, showing slight alterations in the vibrational spectra of hemes bH and bL upon myxothiazol binding, higher resolution and time-resolved methods will offer deeper insights. nih.gov

Advanced NMR Spectroscopy: Solid-state NMR and other advanced NMR techniques can be used to probe the local environment of myxothiazol when bound to Complex III. This can provide information on intermolecular distances and orientations that are complementary to crystallographic and cryo-EM data.

Computational Modeling and Simulation: Molecular dynamics simulations can be used to model the binding of myxothiazol to Complex III and to explore the conformational landscape of the complex in the presence of the inhibitor. These simulations, validated by experimental data, can provide a detailed understanding of the energetic and kinetic factors that govern the inhibitor-protein interaction.

Discovery of Novel Biological Activities and Targets in Non-Clinical Contexts

While the primary target of myxothiazol is well-established, its broader biological effects, particularly in non-clinical settings, remain largely unexplored.

Target Identification in Diverse Organisms: Myxothiazol exhibits strong antifungal activity but is generally inactive against bacteria. nih.govresearchgate.net However, it does show activity against Mycobacterium species. nih.gov Future research could involve screening myxothiazol against a wider range of microorganisms, including protists and archaea, to identify novel susceptible organisms and potentially new molecular targets.

Impact on Cellular Signaling Pathways: Inhibition of mitochondrial respiration by myxothiazol can have profound effects on cellular signaling, including the production of reactive oxygen species (ROS). researchgate.netresearchgate.net Myxothiazol can stimulate H2O2 production from Complex I by blocking the electron transport chain downstream. researchgate.net It has also been shown to abolish hypoxic stabilization of HIF-α, a key regulator of the cellular response to low oxygen. nih.gov Further investigation into how myxothiazol modulates these and other signaling pathways could reveal new applications as a research tool.

Ecological Roles: As a secondary metabolite produced by a soil-dwelling myxobacterium, myxothiazol likely plays a role in mediating interactions between the producer and other organisms in its environment. Ecological studies could investigate its function in inter-species competition, communication, or defense.

Structure-Activity Relationship (SAR) Studies with Novel Analogs: The new myxothiazol derivatives generated through biosynthetic engineering can be screened for a wide range of biological activities. This could lead to the discovery of compounds with novel target specificities or improved properties, such as increased selectivity or reduced toxicity.

Development of this compound-Inspired Chemical Biology Tools for Systems-Level Studies

The unique structure and potent biological activity of myxothiazol make it an excellent scaffold for the development of chemical biology probes to study complex biological systems.

Affinity-Based Probes: Myxothiazol can be functionalized with reporter tags, such as fluorescent dyes or biotin, to create affinity-based probes. These probes can be used to visualize the subcellular localization of Complex III, to identify novel binding partners, and to study the dynamics of the respiratory chain in living cells.

Photoaffinity Labels: The incorporation of a photo-reactive group into the myxothiazol structure would allow for the creation of photoaffinity labels. Upon photoactivation, these probes can covalently crosslink to their binding partners, enabling the unambiguous identification of target proteins and the characterization of binding sites.

"Caged" Myxothiazol Derivatives: The synthesis of "caged" myxothiazol, where the molecule's activity is blocked by a photolabile protecting group, would provide a tool for the precise spatiotemporal control of mitochondrial inhibition. nih.gov This would allow researchers to study the acute effects of respiratory chain inhibition with high precision.

Myxothiazol-Based Fluorescent Sensors: By coupling the myxothiazol scaffold to an environmentally sensitive fluorophore, it may be possible to develop fluorescent sensors that report on the binding state or local environment of Complex III. Such tools would be invaluable for studying the dynamics of mitochondrial function in real-time.

The continued exploration of this compound, from its fundamental biosynthesis to the development of sophisticated chemical probes, promises to yield significant new insights into cellular metabolism, signaling, and disease.

Q & A

Q. What is the primary mechanism by which (+)-Myxothiazol inhibits mitochondrial electron transport?

this compound binds to the Qo site of cytochrome b in Complex III (ubiquinol:cytochrome c oxidoreductase), preventing electron transfer from ubiquinol to the Rieske iron-sulfur protein (ISP) and cytochrome c₁. This inhibition disrupts proton pumping across the mitochondrial membrane, collapsing the proton gradient and halting ATP synthesis .

Q. How can this compound be used experimentally to isolate mitochondrial contributions to cellular reactive oxygen species (ROS) production?

this compound suppresses ROS generation at Complex III by blocking electron leakage at the Qo site. Researchers can pair it with inhibitors like antimycin A (targeting the Qi site) to differentiate ROS sources. For example, in hypoxic endothelial cells, myxothiazol prevented hypoxia-induced VEGF mRNA upregulation and oxidative base modifications in the VEGF promoter, confirming mitochondrial ROS involvement .

Q. What experimental methods validate the biosynthetic origin of this compound in Stigmatella aurantiaca?

The mta gene cluster encodes polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS) for this compound biosynthesis. Genomic disruption (e.g., mtaA knockout) abolishes production, while heterologous expression in Myxococcus xanthus confirms functionality. Structural analysis reveals methyltransferase modules in mtaE/mtaF critical for methoxy-acrylate intermediates .

Advanced Research Questions

Q. How do researchers resolve contradictions in data on this compound’s effects on oxidative pentose phosphate cycle (OPPC) activity?

this compound inhibits ¹⁴CO₂ release from [6-¹⁴C]glucose (indicative of glycolysis) but not [1-¹⁴C]glucose (OPPC-specific). To avoid confounding results, researchers must use isotopically labeled glucose variants and measure lactate/glucose consumption to distinguish glycolysis from OPPC flux .

Q. What structural biology techniques elucidate this compound’s binding interactions with cytochrome b?

X-ray crystallography and mutagenesis identify key residues (e.g., cytochrome bL Y132) in the Qo site. Hydrogen bonding with ISP and cytochrome b stabilizes binding. Comparative studies with stigmatellin (distal Qo inhibitor) reveal myxothiazol’s proximal binding near bL, explaining its partial ROS suppression vs. stigmatellin’s complete blockade .

Q. How does this compound pretreatment modulate nociceptor hyperexcitability in airway sensory neurons?

Pretreatment with 500 nM this compound prevents antimycin A-induced TRPA1 activation by blocking Complex III-derived ROS. Experimental designs should combine electrophysiological recordings (e.g., α,β-mATP responses) with ROS scavengers (e.g., NAC) to isolate mitochondrial vs. cytoplasmic ROS pathways .

Q. What experimental strategies distinguish this compound’s direct effects on electron transport from indirect transcriptional regulation (e.g., SESN2/p53)?

Use RNA-seq or qPCR to monitor SESN2 expression post-treatment. Pair with mitochondrial DNA-depleted (ρ⁰) cells to confirm mitochondrial-dependent effects. For example, SESN2 upregulation in ρ⁰ cells would indicate off-target transcriptional activation .

Methodological Considerations

Q. How to design a study assessing this compound’s impact on vascular function in coronary microcirculation?

Use pressure myography on human coronary arterioles. Apply this compound (1–10 µM) to inhibit Complex III and measure flow-mediated dilation. Compare with rotenone (Complex I) and cyanide (Complex IV) to isolate Complex III-specific effects on endothelial ROS signaling .

Q. What controls are essential when using this compound in mitochondrial membrane potential assays?

Include antimycin A (Qi site inhibitor) and stigmatellin (distal Qo inhibitor) as comparators. Use TMRE or JC-1 dyes with FCCP (uncoupler) to validate depolarization. Ensure ethanol solvent controls (<1% final concentration) to avoid artifactual ROS generation .

Data Contradictions and Validation

Q. Why does this compound suppress hypoxia-induced VEGF mRNA but not chromatin remodeling at the VEGF HRE?

Hypoxia triggers both mitochondrial ROS (blocked by myxothiazol) and NADPH oxidase-derived ROS (unaffected). Use dual inhibitors (e.g., myxothiazol + apocynin) and Fpg-PCR to quantify oxidative DNA modifications. Southern blotting confirms HRE repositioning is ROS-independent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。